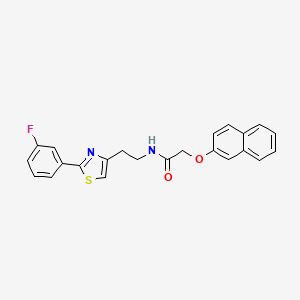

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Historical Development of Thiazole-Naphthalene Hybrid Molecules

The synthesis of thiazole-naphthalene hybrids traces its origins to early 20th-century heterocyclic chemistry, particularly the Hantzsch-thiazole synthesis, which enabled the efficient construction of thiazole rings from α-halo ketones and thioamides. Initial explorations focused on simple thiazole derivatives, but the integration of naphthalene motifs began gaining traction in the 1990s as researchers sought to exploit naphthalene’s planar aromatic structure for enhanced π-π stacking interactions with biological targets. A pivotal advancement occurred with the development of phenacyl bromide-based cyclization methods, allowing precise conjugation of thiazole rings to naphthalene scaffolds. For example, Patel et al. demonstrated that chalcone intermediates containing naphthalene could react with thiourea to form 1,3-thiazines, laying groundwork for more complex hybrids. By the 2010s, molecular hybridization strategies became systematic, as seen in the synthesis of thiazole-naphthalene derivatives targeting tubulin polymerization. These efforts culminated in derivatives like N-[2-(2-fluorophenyl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide, which informed structural refinements in the target compound.

Pharmacophore Evolution in Heterocyclic Chemistry

The pharmacophore of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide reflects iterative optimization of heterocyclic components. Thiazole’s role as a hydrogen-bond acceptor and electron-deficient aromatic system has been augmented by substituents like the 3-fluorophenyl group, which enhances hydrophobic interactions and metabolic stability. Concurrently, the naphthalen-2-yloxy moiety contributes to planar rigidity, improving DNA intercalation and protein binding. Historical milestones include the discovery that fluorination at the phenyl ring’s meta position reduces off-target effects while maintaining potency, as evidenced in analogs like BTT-3 and BTP-1. The acetamide linker, introduced in the 2010s, balances conformational flexibility and steric bulk, enabling optimal orientation of pharmacophoric groups. This evolution mirrors broader trends in heterocyclic chemistry, where hybrid architectures increasingly dominate kinase and tubulin inhibitor design.

Strategic Importance in Drug Discovery Paradigms

Thiazole-naphthalene hybrids occupy a strategic niche in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The target compound’s design leverages molecular hybridization to combine the tubulin-binding affinity of thiazoles with the DNA-intercalating properties of naphthalene. This approach aligns with the "multitarget ligand" paradigm, which seeks to address complex diseases like cancer through polypharmacology. For instance, the compound’s thiazole core inhibits tubulin polymerization by binding to the colchicine site, while the naphthalene moiety intercalates DNA, inducing apoptosis. Fluorine incorporation further enhances blood-brain barrier penetration, a critical factor in targeting CNS malignancies. Such strategies mitigate resistance mechanisms common in single-target therapies, as demonstrated by the hybrid’s efficacy against multidrug-resistant breast cancer cell lines.

Current Research Landscape and Scientific Significance

Recent studies underscore the compound’s prominence in oncology and antimicrobial research. Çiftçi et al. reported derivatives with IC₅₀ values of <10 µM against A549 lung adenocarcinoma and MCF-7 breast cancer cells, attributed to synergistic tubulin and kinase inhibition. Structural analogs have also shown promise as antifungals, with MIC values of 8–16 µg/mL against Candida albicans, linked to ergosterol biosynthesis disruption. Advances in synthetic methodologies, such as DMSO-sodium methoxide-mediated cyclization, have improved yields to >80%, facilitating large-scale production. Computational modeling further predicts strong binding to EGFR (ΔG = −9.2 kcal/mol) and VEGF receptors (ΔG = −8.7 kcal/mol), highlighting potential antiangiogenic applications. The compound’s versatility positions it as a scaffold for next-generation therapeutics, with ongoing clinical trials exploring its efficacy in combination therapies.

Table 1: Key Pharmacological Activities of Thiazole-Naphthalene Hybrids

Properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c24-19-7-3-6-18(12-19)23-26-20(15-29-23)10-11-25-22(27)14-28-21-9-8-16-4-1-2-5-17(16)13-21/h1-9,12-13,15H,10-11,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBBDROLNLIBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a halogenated ketone or aldehyde. The resulting thiazole intermediate is then subjected to further functionalization to introduce the fluorophenyl group and the ethyl linker.

The final step involves the coupling of the thiazole derivative with naphthalen-2-yloxyacetic acid or its activated ester. This reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and cost-effective can be explored.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |

| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Effective against biofilm |

These results suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it may inhibit the growth of cancer cell lines such as HT29 (colon cancer) and Jurkat T cells (a model for leukemia):

| Cell Line | IC50 | Notes |

|---|---|---|

| HT29 (Colon Cancer) | < 1.98 μM | Significant growth inhibition |

| Jurkat T Cells | < 1.61 μM | Enhanced by electron-donating groups |

The presence of the fluorophenyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Antimicrobial Evaluation

In a study focused on derivatives of thiazole compounds, this compound was tested for its ability to inhibit biofilm formation in bacterial cultures. Results indicated that structural features significantly contributed to enhanced antibacterial activity.

Cytotoxicity Assays

Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings highlighted that modifications in the phenyl and morpholine groups could enhance cytotoxicity, suggesting that similar modifications in this compound could yield improved therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of the target compound and its analogs:

Key Observations

Structural Variations and Implications

- Thiazole vs. Triazole/Morpholine Substituents: The target compound’s thiazole-ethyl group distinguishes it from triazole-containing analogs (e.g., 6m ) and morpholinoethyl derivatives (e.g., ).

- Naphthalenyloxy Position : The naphthalen-2-yloxy group in the target compound may confer distinct π-π stacking interactions compared to naphthalen-1-yloxy analogs (e.g., 6m ), affecting receptor affinity.

- Halogen and Heteroaryl Modifications : Bromine in VU0453660 and chlorine in 6m introduce steric and electronic effects, which could alter pharmacokinetics or toxicity profiles.

Biological Activity

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 390.5 g/mol . The compound features a thiazole ring, a naphthalene moiety, and an acetamide functional group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a series of thiazole compounds exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole . The presence of electronegative substituents, such as fluorine, enhances this activity by increasing the compound's lipophilicity and stability .

Cytotoxicity Studies

Cytotoxicity assessments against NIH/3T3 cell lines have shown that certain thiazole derivatives possess low cytotoxic effects, indicating a favorable therapeutic index. For example, specific derivatives demonstrated IC50 values of 148.26 μM and 187.66 μM, suggesting that they can effectively target fungal cells with minimal impact on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at para position | Increases antifungal activity due to enhanced electronegativity |

| Naphthalene moiety | Contributes to lipophilicity and overall stability |

| Acetamide group | Essential for biological activity and interaction with targets |

The incorporation of different substituents can lead to variations in lipophilicity, solubility, and interaction with biological targets, thereby affecting the overall efficacy of the compound.

Case Studies

- Antifungal Studies : A study involving various thiazole derivatives indicated that those with fluorinated phenyl groups exhibited superior antifungal properties compared to their non-fluorinated counterparts. The enhanced electron density from fluorine substitution was identified as a key factor in improving interaction with fungal enzymes .

- Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of thiazole derivatives against cancer cell lines. Compounds similar in structure to this compound showed promising results with low IC50 values, suggesting potential use in cancer therapeutics while maintaining safety profiles .

Q & A

Q. What are the standard synthetic routes for N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, and how are intermediates characterized?

The compound can be synthesized via a multi-step approach. Key steps include:

- Thiazole ring formation : Reacting 3-fluorophenyl-substituted thiazole precursors with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .

- Acetamide coupling : Using copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between alkyne-functionalized naphthalene derivatives (e.g., (prop-2-yn-1-yloxy)naphthalene) and azidoacetamide intermediates. This step is monitored by TLC and optimized with Cu(OAc)₂ in a tert-BuOH/H₂O solvent system .

- Characterization : IR (C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.4 ppm), and HRMS for mass validation .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- IR spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and NH groups (~3260 cm⁻¹) .

- NMR : ¹H NMR resolves ethylenic protons (δ 5.3–5.5 ppm for –OCH₂ and –NCH₂CO–) and aromatic regions (δ 7.2–8.6 ppm). ¹³C NMR confirms thiazole (δ 142–153 ppm) and naphthalene carbons (δ 120–130 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for related analogs: ~404.1359) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity and yield of the copper-catalyzed 1,3-dipolar cycloaddition step?

- Solvent optimization : A 3:1 tert-BuOH/H₂O mixture enhances reaction efficiency by balancing solubility and catalyst activity .

- Catalyst loading : 10 mol% Cu(OAc)₂ minimizes side reactions while maintaining reaction speed .

- Temperature control : Room-temperature reactions reduce decomposition of sensitive intermediates. For example, prolonged heating may degrade the naphthalene-oxy group .

- Yield improvement : Post-reaction quenching with ice and ethyl acetate extraction improves recovery (>75% yield in analogs) .

Q. How should conflicting spectral data (e.g., overlapping NMR signals) be resolved during structural elucidation?

- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon signals, particularly in crowded aromatic regions .

- Deuteration studies : Exchangeable protons (e.g., –NH) can be identified via D₂O shake tests .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(naphthalen-2-yloxy)acetamide derivatives) to assign peaks .

Q. What strategies are recommended for evaluating the compound’s bioactivity (e.g., anticancer or antimicrobial effects)?

- In vitro assays :

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .

- Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Synthesize analogs with varying substituents on the 3-fluorophenyl or naphthalene groups to assess impact on bioactivity .

- Bioisosteric replacements : Replace the thiazole ring with oxazole or pyridine moieties to evaluate stability and potency .

- Data analysis : Use IC₅₀/MIC values to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated HeLa cells) and culture conditions .

- Control compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to normalize activity metrics .

- Dose-response validation : Replicate experiments across multiple concentrations to confirm dose-dependent trends .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazole formation | Cyclocondensation | AlCl₃, CH₃CN, 80°C | 60–70 | |

| Click chemistry | 1,3-Dipolar cycloaddition | Cu(OAc)₂, tert-BuOH/H₂O, RT | 75–85 |

Q. Table 2. Spectral Data for Key Functional Groups

| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| C=O | 1670–1682 | – | 165–170 |

| NH | 3260–3302 | 10.7–11.0 (s, 1H) | – |

| Thiazole | – | – | 142–153 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.